N-[2'-(THIOPHENE-2-AMIDO)-[1,1'-BIPHENYL]-2-YL]THIOPHENE-2-CARBOXAMIDE
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Overview
Description
N-{2’-[(thien-2-ylcarbonyl)amino]-1,1’-biphenyl-2-yl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2’-[(thien-2-ylcarbonyl)amino]-1,1’-biphenyl-2-yl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the biphenyl core and the introduction of the thiophene moiety. One common method involves the acylation of biphenyl derivatives with thiophene-2-carbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{2’-[(thien-2-ylcarbonyl)amino]-1,1’-biphenyl-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
N-{2’-[(thien-2-ylcarbonyl)amino]-1,1’-biphenyl-2-yl}thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{2’-[(thien-2-ylcarbonyl)amino]-1,1’-biphenyl-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Thien-2-ylcarbonyl)benzoates: These compounds share a similar thiophene moiety and have been studied for their biological activities.
N-{6-[(thien-2-ylcarbonyl)amino]hexyl}thiophene-2-carboxamide:
Uniqueness
N-{2’-[(thien-2-ylcarbonyl)amino]-1,1’-biphenyl-2-yl}thiophene-2-carboxamide is unique due to its biphenyl core, which provides additional structural complexity and potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H16N2O2S2 |
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Molecular Weight |
404.5g/mol |
IUPAC Name |
N-[2-[2-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H16N2O2S2/c25-21(19-11-5-13-27-19)23-17-9-3-1-7-15(17)16-8-2-4-10-18(16)24-22(26)20-12-6-14-28-20/h1-14H,(H,23,25)(H,24,26) |
InChI Key |
OYZZSMQLKPGOQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2NC(=O)C3=CC=CS3)NC(=O)C4=CC=CS4 |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2NC(=O)C3=CC=CS3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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